methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative featuring:
- A pyrano[3,2-c]pyridine core with a ketone group at position 3.
- A 2,5-dimethoxyphenyl substituent at position 4, contributing electron-donating effects.
- A methyl ester at position 3 and a methyl group at position 7.
This compound is synthesized via reflux conditions in polar aprotic solvents (e.g., 1,4-dioxane) with triethylamine as a base, yielding colorless crystals after purification . Its structural complexity and functional groups make it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-9-7-13-15(18(22)21-9)14(16(17(20)27-13)19(23)26-4)11-8-10(24-2)5-6-12(11)25-3/h5-8,14H,20H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYZESAKBWMZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)OC)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require refluxing in ethanol or other suitable solvents for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrano[3,2-c]Pyridine Derivatives with Varied Aromatic Substituents
a) Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z)
- Key Difference : The phenyl group at position 4 has a 4-methoxy substituent instead of 2,5-dimethoxy.
- Impact :
- Reduced steric hindrance compared to the 2,5-dimethoxy analog.
- Altered electronic properties due to para-methoxy orientation.
- Synthesis: 62% yield under reflux (6 hours) in methanol .
b) Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Key Differences :
- 2-Fluorophenyl substituent (electron-withdrawing) at position 3.
- Ethyl ester at position 3 and a phenethyl group at position 6.
- Impact :
- Increased lipophilicity (logP = 4.3) due to the phenethyl group.
- Enhanced metabolic stability from the ethyl ester vs. methyl.
- Molecular Weight : 448.49 (higher than the target compound) .
c) 2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Key Differences: Cyano group at position 3 instead of a methyl ester. 3-Pyridinylmethyl substituent at position 6.
- Impact: Increased electronegativity from the cyano group, altering reactivity. Potential for additional hydrogen bonding via the pyridine nitrogen.
- Molecular Formula : C24H22N4O4 (higher nitrogen content) .
Pyrano[2,3-c]Pyrazole Derivatives
a) 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s)
- Core Difference : Pyrazole ring fused to pyran (vs. pyridine in the target).
- Impact: Enhanced hydrogen bonding capacity due to pyrazole NH. Higher synthetic yield (80%) compared to pyrano-pyridines (~60%) .
Substituent Effects on Physicochemical Properties
Hydrogen Bonding and Crystallinity
- The 2,5-dimethoxyphenyl group in the target compound may engage in weaker hydrogen bonding compared to 4-hydroxyphenyl analogs (e.g., ), which can form stronger O–H···O/N interactions .
- The methyl ester at position 3 provides a hydrogen bond acceptor, whereas cyano substituents (e.g., ) introduce dipole interactions but lack direct H-bonding capability .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 340.34 g/mol. The compound features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, pyrano[3,2-c]pyridine derivatives have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that certain derivatives can reduce tumor growth in various cancer cell lines, suggesting that methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate might possess similar properties.
Anti-inflammatory Effects
The compound has potential anti-inflammatory activity as indicated by its ability to inhibit cyclooxygenase (COX) enzymes. A study reported that derivatives of pyrano[3,2-c]pyridine effectively suppressed COX-2 enzyme activity in vitro, with IC50 values comparable to known anti-inflammatory drugs like celecoxib. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is critical for preventing cellular damage associated with various diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into its biological activity. Modifications to the methoxy and amino groups can significantly influence its pharmacological profiles. For example:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group at position 2 | Enhances lipophilicity and bioavailability |
| Amino group | Critical for receptor binding and activity |
| Methyl group at position 7 | May influence potency against specific targets |
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
- Comparative Analysis : When compared with other known anti-inflammatory agents in carrageenan-induced paw edema models, this compound exhibited comparable efficacy in reducing inflammation.
Q & A
Q. Strategies :
- Catalyst Screening : Replace traditional bases (e.g., piperidine) with organocatalysts like L-proline to enhance regioselectivity.
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and reduce side reactions.
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >70% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/ethanol) to isolate high-purity crystals.
For example, refluxing in DMF increased yields of similar pyrano-pyridines from 57% to 80% by minimizing hydrolysis of the ester group .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?
Q. Methodology :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 2,5-dimethoxyphenyl with halogenated or alkyl groups) to assess impact on bioactivity.
- In Vitro Assays : Test against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC50/EC50 values).
- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinity.
For instance, replacing a methoxy group with a methylthio group in related compounds enhanced solubility and antimicrobial activity .
Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting yields or bioactivity)?
Q. Analytical Workflow :
Reproduce Conditions : Ensure identical reagents, catalysts, and reaction times (e.g., 1-hour reflux vs. 6-hour for ester derivatives).
Characterization Cross-Check : Compare NMR/IR data across studies to confirm structural consistency.
Statistical Validation : Use triplicate experiments and ANOVA to assess significance of yield variations (e.g., 62% vs. 80% due to solvent purity).
Meta-Analysis : Review literature for trends (e.g., electron-withdrawing groups on the phenyl ring consistently lower yields in nitro-substituted analogs) .
Advanced: What crystallization techniques are effective for obtaining high-quality single crystals for X-ray diffraction?
Q. Protocol :
- Slow Evaporation : Dissolve the compound in a 1:1 methanol/water mixture and allow gradual solvent evaporation at 4°C.
- Diffusion Methods : Layer hexane over a saturated DCM solution to induce slow crystal growth.
- Temperature Gradients : Use a gradient from 60°C to room temperature over 24 hours.
For example, methyl 2-amino-4-(4-methoxyphenyl) analogs formed colorless crystals (m.p. 241–243°C) via methanol recrystallization, suitable for X-ray analysis .
Basic: What are the key spectral markers in NMR for confirming the pyrano-pyridine core?
Critical NMR signals include:
- Pyran Ring Protons : Two doublets (δ 4.2–4.5 ppm, J = 12–14 Hz) for the dihydro-pyran moiety.
- Aromatic Protons : Multiplets for the 2,5-dimethoxyphenyl group (δ 6.5–7.0 ppm).
- Methyl Groups : Singlets for the 7-methyl (δ 2.3–2.5 ppm) and ester methyl (δ 3.7–3.8 ppm).
Discrepancies in these signals may indicate incomplete cyclization or isomerization .
Advanced: How can researchers mitigate degradation of the ester group during synthesis?
Q. Preventive Measures :
- Low-Temperature Reactions : Conduct steps below 40°C to avoid hydrolysis.
- Anhydrous Conditions : Use molecular sieves or nitrogen atmospheres in DMF.
- Protecting Groups : Temporarily protect the ester as a tert-butyl derivative, which is later deprotected with TFA .
For example, tert-butyl protection in pyrano-pyrrole analogs improved stability during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
